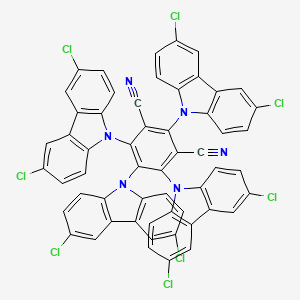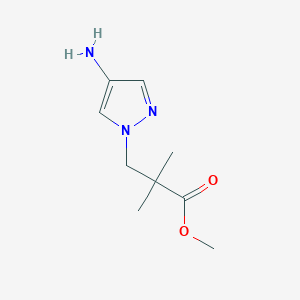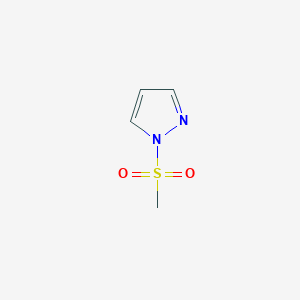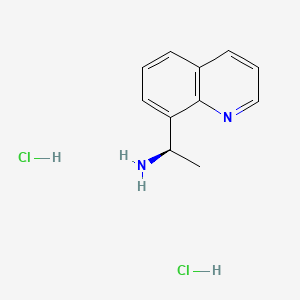
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-formyl-1H-pyrazole with 2-chloronicotinic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: 4-(3-carboxy-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.
Reduction: 4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole and pyridine rings can also participate in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-formyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyridine ring.
2-chloronicotinic acid: Contains the pyridine ring but lacks the pyrazole ring.
4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid: A reduced form of the target compound.
Uniqueness
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both the formyl group and the carboxylic acid group on a fused pyrazole-pyridine scaffold. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-(3-formylpyrazol-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-6-7-2-4-13(12-7)8-1-3-11-9(5-8)10(15)16/h1-6H,(H,15,16) |
InChI Key |
DYUPBGWDRUMDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=CC(=N2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13641325.png)


![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)

![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)


